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molecular formula C8H9BrO B8552012 5-Bromo-2,3-dimethylphenol

5-Bromo-2,3-dimethylphenol

Cat. No. B8552012
M. Wt: 201.06 g/mol
InChI Key: MDGGSGJFRHAVSY-UHFFFAOYSA-N
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Patent
US06525066B2

Procedure details

10.00 g of 5-bromo-2,3-dimethylaniline (3-11) was dissolved in a mixed solution of 50 ml of 25% sulfuric acid and 50 ml of toluene, and under cooling with ice, 20 ml of aqueous solution of 3.80 g of sodium nitrite was dropped thereto. The resulting mixture was stirred at the same temperature for 1 hour, and then stirred at 100° C. for 1 hour, and thereafter, the reaction solution was poured into ice water and extracted with ethyl acetate and the resulting organic layer was washed with saturated salt water, and thereafter, the resulting organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=9:1) to obtain 5.49 g of 5-bromo-2,3-dimethylphenol (3-17).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH:8]=1)N.N([O-])=[O:12].[Na+]>S(=O)(=O)(O)O.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([OH:12])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C(=C(N)C1)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
aqueous solution
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
3.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the resulting organic layer was washed with saturated salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.49 g
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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